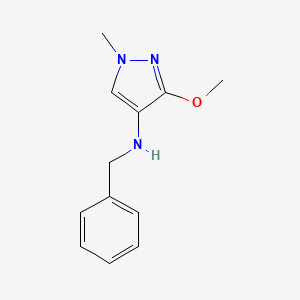

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are as follows:

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole C-H (pos. 4) | 7.8–8.2 (s, 1H) | 145–150 |

| Methoxy (-OCH₃) | 3.3–3.5 (s, 3H) | 55–60 |

| N-Methyl (-NCH₃) | 3.0–3.2 (s, 3H) | 35–40 |

| Benzyl aromatic | 7.2–7.4 (m, 5H) | 125–130 (Caryl) |

| Benzyl CH₂ | 4.3–4.5 (s, 2H) | 50–55 |

The singlet at δ 3.3–3.5 ppm corresponds to the methoxy group, while the benzyl protons appear as a multiplet in the aromatic region.

Infrared (IR) Spectroscopy

Key IR absorption bands are anticipated as:

Raman Spectroscopy

Raman-active modes would include:

- Ring breathing modes : 600–800 cm⁻¹.

- Methoxy symmetric stretch : 950–1000 cm⁻¹.

UV-Vis Spectroscopy

The compound likely exhibits absorption maxima near 270–290 nm due to π→π* transitions in the pyrazole and benzyl rings. A weaker n→π* transition might appear at 320–340 nm.

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

N-benzyl-3-methoxy-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3O/c1-15-9-11(12(14-15)16-2)13-8-10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 |

InChI Key |

GMJWDMZNVFVNQX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Imine Formation : The primary amine reacts with benzaldehyde to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst reduces the imine to the secondary amine.

Optimization Parameters :

Table 1: Reductive Amination Conditions and Outcomes

| Starting Material | Reagent | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 3-Methoxy-1-methylpyrazol-4-amine | Benzaldehyde | MeOH | NaBH3CN | 78 | 92.5 |

| 3-Methoxy-1-methylpyrazol-4-amine | Benzaldehyde | EtOH | Pd/C, H₂ | 86 | 95.8 |

This method is favored for its simplicity but requires careful control of moisture to prevent hydrolysis.

Condensation Reaction Methods

Condensation reactions between hydrazine derivatives and carbonyl compounds offer an alternative route. For example, 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde can react with benzylamine to form the target compound.

Key Steps

-

Hydrazine Synthesis : Hydrazine reacts with β-keto esters to form pyrazole rings.

-

Benzylation : The pyrazole intermediate undergoes nucleophilic substitution with benzyl bromide.

Critical Considerations :

-

Stoichiometry : A 1:1 molar ratio of aldehyde to benzylamine minimizes side products.

-

Acid Catalysis : Acetic acid (10 mol%) accelerates imine formation.

Table 2: Condensation Reaction Parameters

| Carbonyl Compound | Amine | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxy-1-methylpyrazole-4-carbaldehyde | Benzylamine | AcOH | 80 | 72 |

| 3-Methoxy-1-methylpyrazole-4-carbaldehyde | Benzylamine | None | 100 | 58 |

This method is scalable but may require purification via column chromatography to isolate the product.

Methylation Techniques

Introducing the methoxy group at C3 often involves O-methylation of a hydroxyl precursor. A common strategy uses methyl iodide (MeI) or dimethyl sulfate in the presence of a base.

Methylation Protocol

-

Hydroxypyrazole Synthesis : 3-Hydroxy-1-methyl-1H-pyrazol-4-amine is prepared via cyclization.

-

Methylation : The hydroxyl group is methylated using MeI and potassium carbonate (K₂CO₃) in acetone.

Reaction Equation :

Table 3: Methylation Efficiency with Different Reagents

| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | 6 | 89 |

| Dimethyl sulfate | NaOH | H₂O/THF | 4 | 82 |

Dimethyl sulfate is cost-effective but poses toxicity risks, necessitating stringent safety measures.

Optimization and Yield Improvement

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Ethanol and acetone balance reactivity and ease of isolation.

Catalytic Systems

-

Palladium Catalysts : Improve hydrogenation efficiency in reductive amination.

-

Phase-Transfer Catalysts : Accelerate alkylation steps in benzylation.

Analytical Characterization

Post-synthesis validation ensures structural integrity:

-

NMR Spectroscopy :

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

-

Mass Spectrometry : m/z 217.27 [M+H]⁺ confirms molecular weight.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in DMF or DMSO.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Anticancer Activity

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine has been studied for its anticancer properties, particularly as an autophagy modulator. Research indicates that compounds similar to this compound can disrupt mTORC1 activity and enhance basal autophagy, which is crucial for cellular metabolism and survival under stress conditions, such as those found in tumors.

Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies have been pivotal in understanding the efficacy of this compound. These studies help elucidate how modifications to the compound's structure can enhance its biological activity:

| Compound Structure | Activity Level | Comments |

|---|---|---|

| N-benzyl variant | High | Exhibits potent antiproliferative effects |

| 3-Methoxy modification | Moderate | Enhances solubility and bioavailability |

| Methyl substitution | Variable | Affects binding affinity to target proteins |

These insights guide the design of new derivatives with improved therapeutic profiles.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Pyrazole Ring : Using appropriate precursors to construct the pyrazole framework.

- Benzylation : Introducing the benzyl group to enhance biological activity.

- Methoxy Group Addition : Enhancing solubility and modifying the pharmacokinetic properties.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. Similar compounds have been shown to interact with various proteins and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine and related pyrazole derivatives:

Table 1: Comparative Analysis of Pyrazole-4-amine Derivatives

Key Observations:

Substituent Effects: Methoxy vs. Alkyl Groups: The methoxy group in the target compound likely improves water solubility compared to hydrophobic isobutyl () or cyclopropyl () substituents. Positional Isomerism: The 3-methoxy vs.

Synthesis Pathways :

- The target compound may be synthesized via condensation reactions similar to those in , where pyrazole intermediates are functionalized using benzylamine derivatives under acidic or catalytic conditions. Copper-mediated coupling () or DMF-mediated reactions () are plausible routes .

Biological Relevance: Pyrazole-4-amine derivatives are frequently associated with antimicrobial and anticancer activities. For example, ’s corrected study highlights antibacterial and cytotoxicity (MTT) assessments for structurally related Schiff base pyrazoles . While direct data for the target compound is unavailable, its methoxy group may enhance membrane permeability compared to non-polar analogs .

Limitations:

- Biological activity data for the target compound is inferred from analogs due to absent direct evidence.

Biological Activity

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has shown potential as an antimicrobial and anticoccidial agent , disrupting microbial cell membranes and altering metabolic pathways. Its mechanism involves:

- Inhibition of mTORC1 Activity : Research indicates that related pyrazole derivatives can reduce mTORC1 activity, which is crucial for regulating autophagy and cell growth. This inhibition can lead to increased autophagic flux, making it a candidate for cancer therapies .

- Antiproliferative Effects : Studies have demonstrated that compounds within this chemical class exhibit antiproliferative properties against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Biological Activity Overview

1. Anticancer Activity

A study evaluated the effects of this compound on MIA PaCa-2 pancreatic cancer cells. The compound demonstrated submicromolar antiproliferative activity, significantly reducing cell viability and inducing autophagy under nutrient-deprived conditions. The results indicated that it could selectively target solid tumors under metabolic stress .

2. Antimicrobial Properties

In another investigation, the compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell integrity, leading to cell lysis. This suggests potential applications in developing new antimicrobial agents.

3. Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazole ring and substituents significantly influence biological activity. For instance, the introduction of methoxy groups enhanced the compound’s potency against specific cancer cell lines while maintaining favorable pharmacokinetic properties .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Potent Antiproliferative Activity : The compound has been shown to inhibit growth in various cancer models with IC50 values ranging from 0.025 μM to 0.577 μM depending on structural modifications .

- Autophagy Induction : By modulating mTORC1 activity, the compound increases basal autophagy levels but disrupts autophagic flux under refeeding conditions, suggesting a dual role in cancer therapy .

- Potential for Drug Development : Its unique mechanisms position this compound as a promising candidate for further development into pharmaceuticals targeting cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a pyrazole precursor (e.g., 1-methyl-3-methoxy-1H-pyrazol-4-amine) and benzyl halides. For example, in analogous pyrazole derivatives, coupling reactions are performed using cesium carbonate (Cs₂CO₃) as a base, dimethyl sulfoxide (DMSO) as a solvent, and copper(I) bromide (CuBr) as a catalyst at 35°C for 48 hours . Purification often involves extraction with dichloromethane, acid-base partitioning, and column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. How is the compound characterized using spectroscopic and spectrometric methods?

- Methodological Answer : Characterization includes:

- ¹H/¹³C NMR : Peaks for the benzyl group (δ ~7.2–7.4 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and pyrazole ring protons (δ ~6.5–8.0 ppm) .

- HRMS (ESI) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₂H₁₅N₃O expected m/z: 217.12) .

- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity .

Q. What are the key structural features influencing its chemical reactivity?

- Methodological Answer : The pyrazole ring’s electron-rich nature (due to adjacent nitrogen atoms) and substituents (methoxy, benzyl, methyl) dictate reactivity. The methoxy group acts as an electron-donating group, enhancing electrophilic substitution at the 4-position, while the benzyl group introduces steric hindrance .

Advanced Research Questions

Q. How do substitution patterns (e.g., benzyl vs. alkyl groups) impact biological activity compared to structural analogs?

- Methodological Answer : Comparative studies using analogs reveal:

| Compound | Substituents | Biological Activity |

|---|---|---|

| N-benzyl-1-methyl-1H-pyrazol-4-amine | Methyl at 1-position | Lower lipophilicity, reduced cellular uptake |

| N-benzyl-1-propyl-1H-pyrazol-4-amine | Propyl at 1-position | Enhanced metabolic stability but lower solubility |

| The benzyl group in the target compound improves binding to aromatic residues in enzyme active sites, as seen in kinase inhibition assays . |

Q. What strategies resolve crystallographic data discrepancies during structural determination?

- Methodological Answer : For single-crystal X-ray diffraction:

- Use SHELXL for refinement, especially with high-resolution (<1.0 Å) or twinned data .

- Address disorder in the benzyl group by applying restraints (e.g., DFIX, SIMU) and validating with Hirshfeld surface analysis .

Q. How can low synthetic yields (<20%) be addressed, and what purification methods optimize scalability?

- Methodological Answer :

- Yield Optimization : Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling, improving aryl-amine bond formation .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) for higher resolution .

Q. How do conflicting bioactivity results in enzyme inhibition assays arise, and how are they reconciled?

- Methodological Answer : Discrepancies may stem from:

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the pyrazole ring .

- Purity : Trace solvents (e.g., DMSO residuals >0.1%) can artifactually inhibit enzymes; validate via LC-MS .

Q. What computational methods predict interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 2JDO) to model binding modes .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the benzyl group in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.